![molecular formula C5H9N3OS2 B1273453 5-[(2-甲氧基乙基)硫代]-1,3,4-噻二唑-2-胺 CAS No. 82381-77-9](/img/structure/B1273453.png)

5-[(2-甲氧基乙基)硫代]-1,3,4-噻二唑-2-胺

货号 B1273453

CAS 编号:

82381-77-9

分子量: 191.3 g/mol

InChI 键: WVADGUGNMCXLLM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

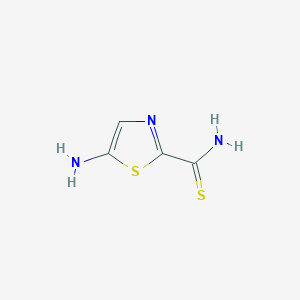

“5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine” is a chemical compound with the CAS Number: 82381-77-9 . It has a molecular weight of 192.29 . The compound is part of the 1,3,4-thiadiazole class of heterocycles, which are known for their broad types of biological activity .

Molecular Structure Analysis

The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure is present in various drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .科学研究应用

- Field : Rare Metals and Chemical Engineering

- Application : A compound similar to the one you mentioned, 2-((2-methoxyethyl)thio)-1H-benzimidazole (MOBI), was used to separate Pd(II) and Pt(IV) from a hydrochloric acid aqueous solution .

- Method : The experiment was conducted under optimal conditions: MOBI concentration of 0.005 mol·L −1, HCl concentration of 0.2 mol·L −1, organic/aqueous (O/A) phase ratio of 1.0, and contact time of 15 min .

- Results : The separation coefficient between Pd(II) and Pt(IV) was 1246.40, indicating that MOBI has a higher selectivity for Pd(II) than Pt(IV) .

- Field : Metallurgical and Ecological Engineering

- Application : Monothio-Cyanex 272 and trioctylamine (TOA) were used to separate Pd and Pt from highly acidic leach liquor of spent automobile catalysts .

- Method : The acidity, extractant concentration, phase ratio A/O, and diluents were varied to study their effects on the Pd and Pt extraction and their stripping behaviors .

- Results : More than 99.9% of Pd and Pt were successfully separated from simulated leach liquor of spent automobile catalysts .

Separation of Pd(II) and Pt(IV) from Hydrochloric Acid Aqueous Solution

Separation of Pd and Pt from Highly Acidic Leach Liquor of Spent Automobile Catalysts

- Field : Organic Chemistry

- Application : The Mitsunobu reaction is a popular method in organic chemistry for the inversion of stereochemistry of alcohols . A compound similar to the one you mentioned, Di-2-methoxyethyl azodicarboxylate (DMEAD), has been used in Mitsunobu reactions .

- Method : The Mitsunobu reaction involves the dehydrative coupling of a primary or secondary alcohol to a pronucleophile, mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine .

- Results : DMEAD is about as effective as diisopropyl azodicarboxylate (DIAD) in Mitsunobu reactions .

- Field : Pharmaceutical Sciences

- Application : Nusinersen, a drug used to treat spinal muscular atrophy, contains a similar compound to the one you mentioned .

- Method : Nusinersen is an antisense oligonucleotide that alters the splicing of SMN2, a gene that is nearly identical to the gene responsible for spinal muscular atrophy .

- Results : Nusinersen increases the production of full-length SMN protein, which is critical for the maintenance of motor neurons .

Mitsunobu Reaction

Nusinersen Drug

- Field : Molecular Biology

- Application : RNA interference provides a potent and specific method for controlling gene expression in human cells . A compound similar to the one you mentioned, 2’-O-(2-Methoxyethyl)-RNA (MOE-RNA), has been used to improve the properties of antisense oligonucleotides (ASOs) that have been tested in clinical trials .

- Method : These modifications enhance the affinity of the RNA oligomer for complementary RNA or DNA sequences and increase its resistance to digestion by nucleases .

- Results : 2’-O-(2-Methoxyethyl)-RNA (MOE-RNA) are even more resistant to nucleases than phosphorothioate oligonucleotides (PSOs), and this modification is widely used .

- Field : Biomedical Sciences

- Application : Various substitutions at the 2’ position of RNA have been tried over a long period of time, and the simplest of them, 2’-O-methyl oligonucleotides, have found a great use in various applications . 2’-O-(2-Methoxyethyl)-RNA (MOE-RNA) are even more resistant to nucleases than PSOs .

- Method : These modifications enhance the affinity of the RNA oligomer for complementary RNA or DNA sequences and increase its resistance to digestion by nucleases .

- Results : 2’-O-(2-Methoxyethyl)-RNA (MOE-RNA) are even more resistant to nucleases than PSOs, and this modification is widely used .

RNA Interference

Artificial Genetic Polymers

属性

IUPAC Name |

5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS2/c1-9-2-3-10-5-8-7-4(6)11-5/h2-3H2,1H3,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVADGUGNMCXLLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCSC1=NN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393188 |

Source

|

| Record name | 5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine | |

CAS RN |

82381-77-9 |

Source

|

| Record name | 5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B1273381.png)

![[3,4,5-Triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-aminophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1273397.png)

![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)